Hafnium tetranitrate

Description

Properties

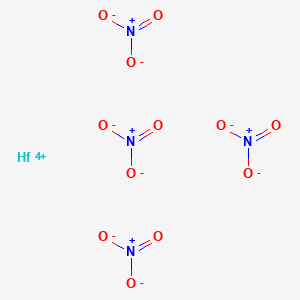

IUPAC Name |

hafnium(4+);tetranitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4NO3/c;4*2-1(3)4/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNXTUDMYCRCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfN4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890759 | |

| Record name | Nitric acid, hafnium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15509-05-4 | |

| Record name | Nitric acid, hafnium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015509054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, hafnium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, hafnium(4+) salt (4:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium tetranitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Hafnium Tetranitrate: Formula, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hafnium tetranitrate, a volatile, inorganic hafnium compound. The document details its chemical formula, molecular structure, synthesis protocols, and its application as a precursor in the fabrication of hafnium oxide thin films.

Chemical Formula and Nomenclature

Hafnium tetranitrate, also known as Hafnium(IV) nitrate, is an inorganic compound with the chemical formula Hf(NO₃)₄ .[1] It is a salt of hafnium in its +4 oxidation state and nitric acid.

Molecular Structure

In the solid state, the central hafnium atom is coordinated to four bidentate nitrate ligands. This means each nitrate group binds to the hafnium center through two of its oxygen atoms. The four nitrate groups are arranged in a flattened tetrahedral geometry around the hafnium atom.

Table 1: Crystallographic Data for Ti(NO₃)₄ (as an analogue for Hf(NO₃)₄)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.80 Å |

| b | 13.57 Å |

| c | 10.34 Å |

| β | 125.0° |

| Z | 4 |

| Data sourced from the crystal structure of Ti(NO₃)₄.[1][3] |

Table 2: Selected Bond Distances for Ti(NO₃)₄ (as an analogue for Hf(NO₃)₄)

| Bond | Average Length (Å) |

| Ti-O | 2.068 |

| N-O (coordinated) | 1.29 |

| N-O (uncoordinated) | 1.185 |

| Data sourced from the crystal structure of Ti(NO₃)₄.[2][4] |

Synthesis of Anhydrous Hafnium Tetranitrate

Anhydrous hafnium tetranitrate can be synthesized through the reaction of hafnium tetrachloride (HfCl₄) with dinitrogen pentoxide (N₂O₅).[1]

Experimental Protocol

Materials:

-

Hafnium tetrachloride (HfCl₄)

-

Dinitrogen pentoxide (N₂O₅)

-

Anhydrous, non-polar solvent (e.g., carbon tetrachloride)

Procedure:

-

A solution of hafnium tetrachloride in an anhydrous, non-polar solvent is prepared in a reaction vessel under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis.

-

Dinitrogen pentoxide is slowly added to the hafnium tetrachloride solution at a low temperature, typically around -78 °C, to control the exothermic reaction.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

The resulting white precipitate of hafnium tetranitrate is collected by filtration under an inert atmosphere.

-

The product is washed with the anhydrous solvent to remove any unreacted starting materials and byproducts.

-

The hafnium tetranitrate is then dried under vacuum to remove any residual solvent. The final product is a white, crystalline solid.

The overall reaction is as follows:

HfCl₄ + 4 N₂O₅ → Hf(NO₃)₄ + 4 NO₂Cl

Application in Atomic Layer Deposition (ALD) of Hafnium Oxide (HfO₂)

Hafnium tetranitrate is a key precursor for the deposition of high-quality hafnium oxide (HfO₂) thin films using Atomic Layer Deposition (ALD). HfO₂ is a high-k dielectric material used in modern semiconductor devices.

ALD Experimental Workflow

The ALD process for HfO₂ using hafnium tetranitrate and a co-reactant (e.g., water vapor) is a cyclical process, with each cycle depositing a monolayer of HfO₂.

Caption: ALD cycle for HfO₂ using Hf(NO₃)₄ precursor.

Description of the ALD Cycle:

-

Hf(NO₃)₄ Pulse: A pulse of vaporized hafnium tetranitrate is introduced into the reaction chamber. The precursor molecules chemisorb onto the substrate surface.

-

Purge 1: The chamber is purged with an inert gas (e.g., nitrogen) to remove any unreacted precursor and gaseous byproducts.

-

H₂O Pulse: A pulse of a co-reactant, typically water vapor, is introduced into the chamber. The water molecules react with the surface-adsorbed hafnium-containing species to form a monolayer of hafnium oxide and release byproducts.

-

Purge 2: The chamber is purged again with the inert gas to remove the co-reactant and any gaseous byproducts from the reaction.

This cycle is repeated until the desired thickness of the HfO₂ thin film is achieved. The self-limiting nature of the surface reactions in ALD allows for precise thickness control at the atomic level.

References

- 1. The crystal structures of anhydrous nitrates and their complexes. Part III. Titanium(IV) nitrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. Tin(IV) nitrate - Wikipedia [en.wikipedia.org]

- 3. The crystal structures of anhydrous nitrates and their complexes. Part III. Titanium(IV) nitrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. Titanium(IV) nitrate - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Hafnium Tetranitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium (IV) nitrate, with the chemical formula Hf(NO₃)₄, is an inorganic compound of significant interest in materials science and chemistry.[1] As a precursor for the deposition of hafnium dioxide (HfO₂) thin films, it plays a crucial role in the semiconductor industry.[1][2] This guide provides an in-depth overview of the physical and chemical properties of hafnium tetranitrate, detailed experimental protocols, and visualizations of key processes to support researchers and professionals in their scientific endeavors.

Physical Properties

Anhydrous Hafnium tetranitrate is a white crystalline solid.[1] It is moderately soluble in water and is known to be slightly volatile.[1][3][4] A summary of its key physical properties is presented in the table below. It is important to note that specific values for density, melting point, and boiling point are not consistently reported in the literature.

| Property | Value | Source |

| Molecular Formula | Hf(NO₃)₄ | [1] |

| Molecular Weight | 426.53 g/mol | [1] |

| Appearance | White crystals | [1] |

| Solubility in water | Moderately soluble | [1][3] |

| Sublimation | Can be sublimed at 110 °C and 0.1 mmHg | [1] |

Chemical Properties and Reactivity

Hafnium tetranitrate is a thermally sensitive compound. Its chemical behavior is dominated by its decomposition at elevated temperatures and its utility as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.

Thermal Decomposition

Upon heating, Hafnium tetranitrate undergoes a two-step decomposition process. The initial decomposition begins at temperatures of 160°C or higher, forming hafnium oxynitrate (HfO(NO₃)₂). As the temperature is further increased, this intermediate decomposes to yield the final, stable product, hafnium dioxide (HfO₂).[1]

| Temperature Range | Reaction Stage | Product(s) |

| ≥ 160°C | Initial Decomposition | Hafnium Oxynitrate (HfO(NO₃)₂) |

| Higher Temperatures | Final Decomposition | Hafnium Dioxide (HfO₂) |

The thermal decomposition pathway is a critical aspect of its application in materials science, particularly for the synthesis of hafnium-based thin films.

Caption: Thermal decomposition pathway of Hafnium tetranitrate.

Experimental Protocols

Synthesis of Anhydrous Hafnium Tetranitrate

A method for the synthesis of anhydrous hafnium tetranitrate involves the reaction of hafnium tetrachloride (HfCl₄) with dinitrogen pentoxide (N₂O₅).[1][2] The following protocol is based on a patented synthesis method.[2]

Materials:

-

Hafnium tetrachloride (HfCl₄)

-

Phosphorus pentoxide (P₄O₁₀)

-

Fuming nitric acid (HNO₃)

-

Liquid nitrogen

Procedure:

-

Place phosphorus pentoxide in a first reaction vessel.

-

Connect the first vessel to a second vessel containing hafnium tetrachloride.

-

Cool the second vessel containing hafnium tetrachloride with a liquid nitrogen bath.

-

Slowly drop fuming nitric acid into the first vessel containing phosphorus pentoxide. This reaction generates dinitrogen pentoxide (N₂O₅) gas.

-

Allow the generated N₂O₅ gas to flow into the second, cooled vessel where it will condense and react with the hafnium tetrachloride.

-

Gently heat the first vessel to ensure the reaction to form N₂O₅ goes to completion.

-

Once a sufficient amount of N₂O₅ has been collected, disconnect the two vessels.

-

Remove the second vessel from the liquid nitrogen bath and allow it to warm to approximately 30°C.

-

Reflux the contents of the second vessel for about 30 minutes to ensure the reaction between HfCl₄ and N₂O₅ is complete, yielding hafnium nitrate.

-

Dry the resulting hafnium nitrate compound by dynamic pumping to remove any volatile byproducts.

-

Purify the hafnium nitrate by sublimation to obtain the final Hf(NO₃)₄ product.[2]

Caption: Experimental workflow for the synthesis of Hafnium tetranitrate.

Characterization by Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for the characterization of hafnium tetranitrate, providing insights into its molecular structure and bonding.

General Protocol for IR and Raman Spectroscopy:

-

Sample Preparation: For solid-state analysis, a small amount of the crystalline hafnium tetranitrate is finely ground. For IR spectroscopy, the ground sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For Raman spectroscopy, the powdered sample can be placed in a capillary tube or on a microscope slide.

-

Data Acquisition:

-

FTIR Spectroscopy: An FTIR spectrometer is used to acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. The spectrum will show absorption bands corresponding to the vibrational modes of the nitrate ligands and the hafnium-oxygen bonds.

-

Raman Spectroscopy: A Raman spectrometer, equipped with a laser excitation source (e.g., 532 nm or 785 nm), is used to collect the Raman spectrum. The scattered light is collected and analyzed to reveal the vibrational modes of the molecule.

-

-

Spectral Analysis: The positions and relative intensities of the vibrational bands in the IR and Raman spectra are analyzed to confirm the presence of coordinated nitrate groups and to deduce the coordination environment of the hafnium center.

Applications in Thin Film Deposition

Hafnium tetranitrate is a key precursor for the deposition of hafnium dioxide (HfO₂) thin films via Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). In these processes, the volatile hafnium tetranitrate is introduced into a reaction chamber where it thermally decomposes on a substrate surface to form a thin film of HfO₂.

The ligand exchange between the hafnium precursor and the hydroxylated surface of the substrate is a fundamental step in these deposition processes.

Caption: Generalized mechanism of HfO₂ deposition using Hafnium tetranitrate.

Conclusion

Hafnium tetranitrate is a compound with significant applications in modern materials science, primarily as a precursor for hafnium dioxide thin films. Understanding its physical and chemical properties, as well as the protocols for its synthesis and characterization, is essential for its effective use in research and development. This guide has provided a comprehensive overview of these aspects to aid scientists and professionals in their work with this important hafnium compound.

References

Hafnium Tetranitrate: A Comprehensive Technical Guide for Researchers

CAS Number: 15509-05-4

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential information on Hafnium Tetranitrate. The following sections detail its chemical and physical properties, comprehensive safety data, and procedural protocols derived from safety data sheets.

Core Data Summary

| Identifier | Value |

| CAS Number | 15509-05-4[1][2][3][4][5][6] |

| Molecular Formula | HfN₄O₁₂[3][4][7] |

| Molecular Weight | 426.51 g/mol [4] |

| Physical and Chemical Properties | Value |

| Appearance | White crystals[1] |

| Boiling Point | 83°C at 760 mmHg[4] |

| Solubility in Water | Moderately soluble[1] |

Safety and Hazard Information

The following tables outline the hazard identification and precautionary statements associated with hafnium nitrate compounds. This information is critical for ensuring safe handling and use in a laboratory setting.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | Not specified | H272: May intensify fire; oxidizer[1] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[8] |

| Serious Eye Damage/Eye Irritation | 1 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[1] |

Precautionary Statements

| Code | Statement |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |

| P220 | Keep/Store away from clothing/combustible materials.[1] |

| P260 | Do not breathe fumes, mists, vapors, or spray.[8] |

| P264 | Wash hands thoroughly after handling.[8] |

| P280 | Wear protective gloves, protective clothing, and eye protection.[8] |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[8] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[8] |

| P405 | Store locked up.[1][8] |

| P501 | Dispose of contents/container in accordance with local regulations.[1][8] |

Experimental Protocols

The following protocols are derived from the safety data sheets for handling accidental exposure to hafnium nitrate solutions. These procedures should be clearly understood and readily accessible in any laboratory where this compound is used.

First-Aid Measures

-

Inhalation: If adverse effects occur, move the individual to an uncontaminated area. If the person is not breathing, provide artificial respiration or oxygen by qualified personnel. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected skin with soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. Contaminated clothing should be thoroughly cleaned and dried before reuse. Contaminated shoes should be destroyed.

-

Eye Contact: Immediately flush the eyes, including under the eyelids, with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Contact a poison control center immediately for instructions. Do not induce vomiting. Give water to rinse out the mouth. Never give liquids to a person who is losing consciousness or is unconscious. If vomiting occurs, keep the head lower than the hips to prevent aspiration. If the person is not breathing, provide artificial respiration by qualified personnel. Seek immediate medical attention.

Visualized Workflows

The following diagrams illustrate key safety and experimental workflows.

Caption: First-Aid Protocol for Hafnium Tetranitrate Exposure.

Caption: Safe Handling and Storage Workflow.

References

- 1. Hafnium nitrate - Wikipedia [en.wikipedia.org]

- 2. Hafnium tetranitrate | 15509-05-4 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. hafnium(4+),tetranitrate | CAS#:15509-05-4 | Chemsrc [chemsrc.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. hafnium tetranitrate | 15509-05-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to the Synthesis of Anhydrous Hafnium Tetranitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of anhydrous hafnium tetranitrate, a compound of interest in various research and development applications. The document outlines the primary synthetic route, detailed experimental protocols derived from analogous well-established procedures, and relevant chemical data.

Introduction

Anhydrous hafnium tetranitrate, Hf(NO₃)₄, is a volatile, solid inorganic compound. Its synthesis requires stringent anhydrous conditions due to the high sensitivity of the hafnium(IV) ion to hydrolysis. The most established method for preparing anhydrous hafnium tetranitrate involves the reaction of hafnium tetrachloride (HfCl₄) with dinitrogen pentoxide (N₂O₅). This method is analogous to the synthesis of other anhydrous transition metal nitrates, such as titanium tetranitrate.

Synthesis Route

The core of the synthesis is a displacement reaction where the chloride ligands in hafnium tetrachloride are replaced by nitrate groups from dinitrogen pentoxide. The balanced chemical equation for this reaction is:

HfCl₄ + 4 N₂O₅ → Hf(NO₃)₄ + 4 NO₂Cl

This reaction is typically carried out in an inert, anhydrous solvent at reduced temperatures to control the reaction rate and minimize decomposition of the thermally sensitive dinitrogen pentoxide and the final product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of anhydrous hafnium tetranitrate, based on analogous syntheses of related metal tetranitrates.

| Parameter | Value | Notes |

| Molar Ratio (HfCl₄:N₂O₅) | 1 : ≥4 | A stoichiometric excess of N₂O₅ is often used to ensure complete reaction. |

| Reaction Temperature | -20 °C to 0 °C | Low temperature is crucial to prevent decomposition of reactants and products. |

| Reaction Time | 12 - 24 hours | Dependent on reaction scale and temperature. |

| Typical Solvent | Carbon Tetrachloride (CCl₄) | Must be rigorously dried before use. |

| Expected Yield | 50 - 70% | Yields can vary based on the purity of reagents and strictness of anhydrous conditions. |

| Purification Method | Vacuum Sublimation | Effective for separating the volatile Hf(NO₃)₄ from non-volatile impurities. |

| Sublimation Temperature | ~100-120 °C | Under high vacuum. |

Experimental Protocol

The following detailed experimental protocol is based on established procedures for the synthesis of analogous anhydrous metal nitrates.

4.1. Reagents and Materials

-

Hafnium tetrachloride (HfCl₄), anhydrous

-

Dinitrogen pentoxide (N₂O₅), freshly prepared or purified

-

Carbon tetrachloride (CCl₄), anhydrous, distilled from P₄O₁₀

-

Schlenk line and glassware, oven-dried and cooled under vacuum

-

Low-temperature bath (e.g., cryocooler or dry ice/acetone)

4.2. Procedure

-

Preparation of Dinitrogen Pentoxide Solution: In a glovebox or under a dry nitrogen atmosphere, a solution of dinitrogen pentoxide in anhydrous carbon tetrachloride is prepared. The concentration is typically determined by titration or based on the mass of N₂O₅ dissolved. A stoichiometric excess (at least 4 equivalents) relative to hafnium tetrachloride is required.

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled and purged with dry nitrogen. Anhydrous hafnium tetrachloride is added to the flask.

-

Reaction: The flask containing hafnium tetrachloride is cooled to between -20 °C and 0 °C using a low-temperature bath. The solution of dinitrogen pentoxide in carbon tetrachloride is added dropwise to the stirred suspension of hafnium tetrachloride over a period of 1-2 hours.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at the low temperature for an additional 12-24 hours. The progress of the reaction can be monitored by the consumption of the solid hafnium tetrachloride.

-

Isolation of Crude Product: The reaction mixture is allowed to warm to room temperature. The solid product is isolated by filtration under an inert atmosphere. The solid is washed with small portions of cold, anhydrous carbon tetrachloride to remove any unreacted N₂O₅ and the by-product NO₂Cl.

-

Purification: The crude hafnium tetranitrate is transferred to a sublimation apparatus. The apparatus is evacuated, and the product is purified by sublimation at approximately 100-120 °C under high vacuum. The purified, crystalline anhydrous hafnium tetranitrate is collected on a cold finger condenser.

Visualizations

Logical Workflow for the Synthesis of Anhydrous Hafnium Tetranitrate

Caption: A logical workflow diagram illustrating the key stages in the synthesis of anhydrous hafnium tetranitrate.

Signaling Pathway of Chemical Transformation

Caption: A diagram illustrating the proposed chemical transformation pathway from reactants to products.

In-depth Technical Guide to the Molecular Geometry of Hafnium(IV) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hafnium(IV) nitrate, Hf(NO₃)₄, is an inorganic compound of interest in materials science and catalysis. A comprehensive understanding of its molecular geometry is paramount for predicting its reactivity, designing novel synthetic pathways, and developing its applications. This technical guide provides a detailed analysis of the molecular structure of hafnium(IV) nitrate, drawing upon experimental data from analogous compounds and theoretical modeling. Due to the challenges in obtaining single crystals of anhydrous hafnium(IV) nitrate, its crystal structure has not been extensively reported. However, significant insights can be gained from the well-characterized isomorphous structures of tin(IV) nitrate (Sn(NO₃)₄) and titanium(IV) nitrate (Ti(NO₃)₄). This guide summarizes the available structural data, outlines a representative synthetic protocol, and presents a theoretical model of the hafnium(IV) nitrate molecule.

Molecular Geometry and Coordination Environment

The molecular structure of anhydrous hafnium(IV) nitrate in the solid state is characterized by a central hafnium atom coordinated by four nitrate ligands. Spectroscopic and crystallographic studies of analogous tetravalent metal nitrates strongly suggest that the nitrate groups act as bidentate ligands.[1] In this arrangement, each nitrate ligand binds to the central hafnium atom through two of its oxygen atoms. This bidentate coordination is a common feature in anhydrous metal nitrates where the metal cation possesses a high oxidation state and a relatively small ionic radius, as it facilitates effective charge neutralization and steric saturation of the coordination sphere.

This coordination results in a coordination number of eight for the hafnium atom. The overall molecular geometry can be described as a distorted dodecahedron or a shape approaching a flattened tetrahedron based on the arrangement of the nitrogen atoms of the nitrate groups.

Structural Analogy with Tin(IV) and Titanium(IV) Nitrates

Due to the lack of direct crystallographic data for Hf(NO₃)₄, the structures of isomorphous Sn(NO₃)₄ and Ti(NO₃)₄ serve as excellent models. Both compounds have been characterized by single-crystal X-ray diffraction and exhibit a monomeric structure with the central metal atom coordinated to four bidentate nitrate groups.

Table 1: Crystallographic Data for Anhydrous Metal(IV) Nitrates

| Parameter | Ti(NO₃)₄ | Sn(NO₃)₄ | Hf(NO₃)₄ (Inferred) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 7.80 | 7.80 | ~7.8-7.9 |

| b (Å) | 13.57 | 13.85 | ~13.6-13.9 |

| c (Å) | 10.34 | 10.23 | ~10.2-10.4 |

| β (°) | 125.0 | Not Reported | ~125 |

| Coordination Number | 8 | 8 | 8 |

| Molecular Shape | Flattened Tetrahedral | - | Flattened Tetrahedral |

Table 2: Key Bond Lengths for Anhydrous Metal(IV) Nitrates

| Bond | Ti(NO₃)₄ (Å)[2] | Sn(NO₃)₄ (Å)[1] | Hf(NO₃)₄ (Predicted) (Å) |

| M-O | 2.068 | 2.161 | ~2.1-2.2 |

| N-O (coordinated) | 1.29 | Not Reported | ~1.29 |

| N-O (uncoordinated) | 1.185 | Not Reported | ~1.19 |

The slightly longer Sn-O bond compared to the Ti-O bond is consistent with the larger ionic radius of Sn⁴⁺ versus Ti⁴⁺.[1] Given that the ionic radius of Hf⁴⁺ is very similar to that of Zr⁴⁺ and larger than Ti⁴⁺, the Hf-O bond length in Hf(NO₃)₄ is predicted to be in the range of 2.1-2.2 Å.

Experimental Protocols

Synthesis of Anhydrous Hafnium(IV) Nitrate

The synthesis of anhydrous hafnium(IV) nitrate is typically achieved through the reaction of hafnium tetrachloride with dinitrogen pentoxide.[2] This method is also employed for the synthesis of other anhydrous metal tetranitrates like Ti(NO₃)₄ and Sn(NO₃)₄.[1][2]

Reaction:

HfCl₄ + 4 N₂O₅ → Hf(NO₃)₄ + 4 NO₂Cl

Detailed Methodology:

-

Reactant Preparation: Hafnium tetrachloride (HfCl₄) is a solid and should be handled in an inert atmosphere (e.g., a glovebox) due to its moisture sensitivity. Dinitrogen pentoxide (N₂O₅) is a white solid that can be prepared by dehydrating nitric acid with phosphorus pentoxide. It is a powerful oxidizing agent and must be handled with extreme care.

-

Reaction Setup: The reaction is typically carried out in a cooled reactor. A solution or slurry of hafnium tetrachloride in a suitable anhydrous solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.

-

Reaction Execution: Dinitrogen pentoxide is added portion-wise to the cooled HfCl₄ mixture at a low temperature, typically around -78 °C, to control the exothermic reaction.[1] The reaction mixture is stirred for several hours to ensure complete reaction.

-

Product Isolation and Purification: The resulting hafnium(IV) nitrate is a solid. The volatile by-product, nitryl chloride (NO₂Cl), and the solvent can be removed under vacuum. The product, Hf(NO₃)₄, is a volatile solid and can be purified by sublimation under vacuum at around 40 °C.[1]

Workflow for the Synthesis of Anhydrous Hafnium(IV) Nitrate:

Caption: A flowchart illustrating the key steps in the synthesis of anhydrous hafnium(IV) nitrate.

Molecular Visualization

The inferred molecular structure of hafnium(IV) nitrate, with a central hafnium atom coordinated to four bidentate nitrate ligands, can be visualized as follows:

Caption: A 2D representation of the coordination environment in Hafnium(IV) nitrate.

Conclusion

References

In-Depth Technical Guide: Thermal Properties and Decomposition of Hafnium Tetranitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium tetranitrate, Hf(NO₃)₄, is an inorganic compound of significant interest in materials science and chemistry. As a precursor for the synthesis of hafnium-containing materials, particularly hafnium dioxide (HfO₂), which is a critical component in the semiconductor industry as a high-k dielectric, a thorough understanding of its thermal properties and decomposition pathway is paramount. This technical guide provides a comprehensive overview of the thermal behavior of hafnium tetranitrate, detailing its decomposition mechanism and presenting available quantitative data.

Thermal Properties of Hafnium Tetranitrate

Hafnium tetranitrate is a white, crystalline solid that is moderately soluble in water. It is a thermally sensitive compound that undergoes decomposition upon heating. It is also slightly volatile and can be sublimed under vacuum at 110°C and 0.1 mmHg.[1]

Quantitative Thermal Analysis Data

While detailed experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for hafnium tetranitrate is not extensively published in readily accessible literature, the established decomposition pathway provides a basis for understanding its thermal behavior. The following table summarizes the key thermal events.

| Thermal Event | Temperature Range (°C) | Products | Method of Analysis |

| Sublimation | 110 (at 0.1 mmHg) | Hf(NO₃)₄ (g) | Vacuum Sublimation |

| Initial Decomposition | ≥ 160 | HfO(NO₃)₂ | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

| Final Decomposition | > 160 | HfO₂ | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |

Thermal Decomposition of Hafnium Tetranitrate

The thermal decomposition of hafnium tetranitrate is a multi-step process. Upon heating, it does not melt but rather decomposes directly into solid and gaseous products. The overall decomposition reaction can be summarized as follows:

Hf(NO₃)₄(s) → HfO₂(s) + 4NO₂(g) + O₂(g)

This process, however, proceeds through a stable intermediate, hafnium oxynitrate.

Step-wise Decomposition Pathway

-

Initial Decomposition: The first stage of thermal breakdown begins at temperatures of 160°C or higher. In this step, hafnium tetranitrate loses two nitrate groups to form the more stable hafnium oxynitrate, HfO(NO₃)₂.[1] Hf(NO₃)₄ → HfO(NO₃)₂ + 2NO₂ + ½O₂

-

Final Decomposition: As the temperature is further increased, the hafnium oxynitrate intermediate undergoes complete decomposition to yield the final, stable product, hafnium dioxide (HfO₂).[1] HfO(NO₃)₂ → HfO₂ + 2NO₂ + ½O₂

The gaseous products of the decomposition are primarily nitrogen dioxide (NO₂) and oxygen (O₂).

Experimental Protocols

While specific, detailed experimental protocols for the thermal analysis of hafnium tetranitrate are not widely available, the following methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard for the characterization of metal nitrates.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of hafnium tetranitrate.

Methodology:

-

A small, accurately weighed sample of hafnium tetranitrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent side reactions.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass loss versus temperature, from which the onset and completion temperatures of decomposition can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of hafnium tetranitrate, determining whether the process is endothermic or exothermic and quantifying the enthalpy of decomposition.

Methodology:

-

A small, accurately weighed sample of hafnium tetranitrate (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or copper).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled linear rate (e.g., 10 °C/min) under an inert atmosphere.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve plots heat flow versus temperature, with peaks indicating thermal events such as decomposition. The area under a peak can be integrated to determine the enthalpy change of the reaction.

Visualizations

Decomposition Pathway of Hafnium Tetranitrate

Caption: Step-wise thermal decomposition of Hafnium Tetranitrate.

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of Hafnium Tetranitrate.

Conclusion

The thermal decomposition of hafnium tetranitrate is a critical property for its application as a precursor in materials synthesis. The process is characterized by a two-step decomposition, first to hafnium oxynitrate and subsequently to hafnium dioxide, commencing at temperatures of 160°C and above. While a detailed quantitative analysis is not widely reported, the established pathway and standard thermal analysis techniques provide a solid framework for understanding and predicting its behavior upon heating. This knowledge is essential for the controlled synthesis of hafnium-based materials with desired properties and for ensuring safe handling and processing of this energetic material.

References

The Solubility of Hafnium Tetranitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of hafnium tetranitrate (Hf(NO₃)₄). Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative information and presents a generalized experimental framework for the systematic determination of its solubility in various solvents. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound in fields such as materials science, catalysis, and pharmaceutical development.

Introduction to Hafnium Tetranitrate

Hafnium tetranitrate is an inorganic compound with the chemical formula Hf(NO₃)₄. It exists as white crystals and is a precursor for the synthesis of various hafnium-containing materials, including hafnium dioxide (HfO₂), which is of significant interest in the semiconductor industry.[1] Understanding the solubility of hafnium tetranitrate is crucial for its application in solution-based synthesis routes, purification processes, and formulation development.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for hafnium tetranitrate across a range of solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of Hafnium Tetranitrate

| Solvent | Solubility Description | Citation |

| Water | Moderately soluble | [1] |

It is a general chemical principle that most nitrate salts are soluble in water.[2][3] This is consistent with the qualitative description found for hafnium tetranitrate. However, the term "moderately soluble" is not precisely defined and can vary depending on the context. The dissolution of hafnium tetranitrate in water is expected to be a complex process, potentially involving hydrolysis and the formation of various hafnium species. It is important to note that hafnium(IV) chloride, a related hafnium halide, is highly reactive with water.[4]

No specific data on the solubility of hafnium tetranitrate in common organic solvents was found in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like hafnium tetranitrate in a given solvent. This protocol is based on the gravimetric method, a common and reliable technique for solubility measurement.

Objective: To determine the solubility of hafnium tetranitrate in a specific solvent at a given temperature.

Materials:

-

Hafnium tetranitrate (Hf(NO₃)₄)

-

Solvent of interest (e.g., deionized water, ethanol, acetone)

-

Thermostatically controlled water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed drying dishes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of hafnium tetranitrate to a known volume of the solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Transfer the solution to a pre-weighed drying dish.

-

Carefully evaporate the solvent in a drying oven at a temperature that is high enough to remove the solvent but low enough to avoid decomposition of the hafnium tetranitrate. The decomposition of hafnium tetranitrate begins at temperatures ≥ 160°C.[1]

-

Once the solvent is completely evaporated, place the drying dish in a desiccator to cool to room temperature.

-

Weigh the drying dish containing the dry hafnium tetranitrate residue.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dry residue from the mass of the saturated solution.

-

Solubility is typically expressed in grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Solubility ( g/100 g solvent) = (mass of dry residue / mass of solvent) x 100

-

Safety Precautions:

-

Hafnium tetranitrate is an oxidizing agent and may intensify fire. Keep away from combustible materials.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of hafnium tetranitrate solubility.

Caption: Logical workflow for determining the solubility of hafnium tetranitrate.

This comprehensive approach, combining a thorough literature review with a systematic experimental plan, will enable researchers to generate reliable solubility data for hafnium tetranitrate, thereby facilitating its effective use in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Vibrational Spectra of Metal Tetranitrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the analysis of the vibrational spectra of metal tetranitrates, with a focus on hafnium tetranitrate (Hf(NO₃)₄) as a representative compound. Due to the limited availability of specific experimental vibrational data for hafnium tetranitrate in publicly accessible literature, this document outlines the general experimental protocols and data interpretation frameworks applicable to this class of compounds. A hypothetical data set for a generic metal tetranitrate, M(NO₃)₄, is presented to illustrate the expected spectral features and their analysis.

Introduction to Vibrational Spectroscopy of Nitrato Complexes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for probing the molecular structure and bonding within metal nitrato complexes. The nitrate ion (NO₃⁻), a versatile ligand, can coordinate to a metal center in several modes, including monodentate, bidentate, and bridging fashions. Each coordination mode results in a distinct symmetry for the nitrate ligand, which in turn gives rise to a unique vibrational signature. Analysis of these spectra allows researchers to elucidate the coordination chemistry of the metal center, which is crucial for understanding the compound's reactivity, stability, and potential applications.

Experimental Protocols

A rigorous vibrational spectral analysis begins with the synthesis of a pure compound and is followed by meticulous spectroscopic measurements.

Synthesis of Anhydrous Metal Tetranitrates

The synthesis of anhydrous metal nitrates is challenging due to the tendency of metal ions to hydrolyze in the presence of water. A common method involves the reaction of the anhydrous metal tetrachloride with dinitrogen pentoxide (N₂O₅) in a non-aqueous solvent.

General Protocol:

-

Preparation: All glassware must be rigorously dried in an oven at >120°C and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, such as carbon tetrachloride or nitric acid, are used.

-

Reaction: The metal tetrachloride (e.g., HfCl₄) is dissolved or suspended in the anhydrous solvent within a Schlenk flask.

-

Nitration: A solution of dinitrogen pentoxide in the same solvent is added dropwise to the metal chloride solution at a controlled temperature, typically between -78°C and room temperature. The reaction proceeds as follows: MCl₄ + 4 N₂O₅ → M(NO₃)₄ + 4 NO₂Cl

-

Isolation: The resulting metal tetranitrate product, which may precipitate from the solution, is isolated by filtration under an inert atmosphere.

-

Purification: The crude product is washed with the anhydrous solvent to remove any unreacted starting materials and byproducts. Further purification can often be achieved by sublimation under high vacuum. For instance, hafnium nitrate can be sublimed at 110°C and 0.1 mmHg.[1]

Acquisition of Vibrational Spectra

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Sample Preparation: Due to the hygroscopic nature of anhydrous metal nitrates, samples must be prepared in a glovebox or dry bag. Solid samples are often prepared as Nujol mulls between potassium bromide (KBr) or cesium iodide (CsI) plates.

-

Data Collection: Spectra are collected over the mid-IR range (typically 4000-400 cm⁻¹). The number of scans is averaged to improve the signal-to-noise ratio. A background spectrum of the sample matrix (e.g., KBr plates) is collected and subtracted from the sample spectrum.

Raman Spectroscopy:

-

Instrumentation: A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a CCD detector is used.

-

Sample Preparation: A small amount of the crystalline solid is sealed in a glass capillary tube under an inert atmosphere.

-

Data Collection: The laser is focused on the sample, and the scattered light is collected. The laser power should be kept low to avoid thermal decomposition of the sample. Spectra are typically collected over a range of 3500-50 cm⁻¹.

Data Presentation and Interpretation

The vibrational spectrum of a metal tetranitrate is dominated by the internal modes of the nitrate ligands. The number and frequencies of these modes are highly sensitive to the ligand's coordination environment. The free nitrate ion, with D₃h symmetry, has four fundamental vibrational modes, of which only three are typically observed in the IR and Raman spectra. Upon coordination to a metal, the symmetry is lowered to C₂v (for bidentate) or Cₛ (for monodentate), causing the degenerate modes to split and inactive modes to become active.

The following table summarizes the expected vibrational frequencies for a hypothetical metal tetranitrate, M(NO₃)₄, illustrating the differences between monodentate and bidentate coordination.

| Vibrational Mode | Assignment | Free Ion (D₃h) Freq. (cm⁻¹) | Monodentate (Cₛ) Freq. (cm⁻¹) | Bidentate (C₂v) Freq. (cm⁻¹) | Activity |

| ν₁(A₁') | N-O Symmetric Stretch | ~1050 | ~1020-1040 | ~990-1030 | Raman |

| ν₂(A₂") | Out-of-Plane Bend | ~830 | ~810-830 | ~800-820 | IR |

| ν₃(E') | N-O Asymmetric Stretch | ~1390 | ν(N-O): ~1250-1290 ν(N=O): ~1480-1530 | ν(N-O): ~1180-1250 ν(N=O): ~1550-1610 | IR, Raman |

| ν₄(E') | O-N-O In-Plane Bend | ~720 | ~710-730 ~740-760 | ~700-720 ~730-750 | IR, Raman |

| - | M-O Stretch | - | ~250-350 | ~200-300 | IR, Raman |

Note: This table presents hypothetical data based on typical ranges for nitrato complexes. The splitting of the degenerate E' modes (ν₃ and ν₄) upon coordination is a key diagnostic feature.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and vibrational analysis of a metal tetranitrate.

References

Quantum Chemical Studies of Hafnium Tetranitrate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical investigation of Hafnium Tetranitrate (Hf(NO₃)₄) using quantum chemical methods. Due to a lack of extensive experimental data on the precise molecular structure of Hafnium Tetranitrate, this guide leverages the principle of isomorphism. It is known that Hf(NO₃)₄ is isomorphous with tin(IV) nitrate (Sn(NO₃)₄) and titanium(IV) nitrate (Ti(NO₃)₄), in which the nitrate groups act as symmetrical bidentate ligands. The data and methodologies presented herein are based on this structural similarity, providing a robust theoretical model for understanding the properties of Hafnium Tetranitrate.

Molecular Structure and Bonding

The foundational aspect of understanding Hafnium Tetranitrate lies in its molecular geometry. The central hafnium atom is coordinated by four nitrate (NO₃⁻) ligands. In the theoretical model based on its isomorphous counterparts, each nitrate group acts as a bidentate ligand, meaning two oxygen atoms from each nitrate ligand bond to the central hafnium atom. This results in an eight-coordinate hafnium center.

The nature of the bonding is a combination of electrostatic interactions between the highly positive hafnium(IV) ion and the negative nitrate anions, along with a degree of covalent character. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the specifics of these bonding interactions.

Data Presentation: Predicted Geometric Parameters

The following table summarizes the key quantitative data regarding the predicted molecular structure of Hafnium Tetranitrate, derived from theoretical calculations based on the isomorphous structures.

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| Hf–O | Distance between Hafnium and a coordinating Oxygen atom | 2.15 Å |

| N–Ocoord | Bond length between Nitrogen and a coordinating Oxygen atom | 1.29 Å |

| N–Oterm | Bond length between Nitrogen and a terminal (non-coordinating) Oxygen atom | 1.21 Å |

| Bond Angles | ||

| O–Hf–O | Angle formed by two coordinating Oxygen atoms from the same nitrate ligand with the Hafnium center | 57.5° |

| Ocoord–N–Ocoord | Angle within the nitrate ligand between the two coordinating Oxygen atoms | 117.0° |

| Ocoord–N–Oterm | Angle within the nitrate ligand between a coordinating and a terminal Oxygen atom | 121.5° |

Experimental Protocols: Computational Methodology

To arrive at the predicted data, a systematic quantum chemical investigation is necessary. The following outlines a detailed protocol for such a study.

Geometry Optimization

The first step is to determine the most stable three-dimensional arrangement of atoms (the minimum energy structure).

-

Software: A widely used quantum chemistry software package such as Gaussian, Q-Chem, or ORCA is employed.

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost, especially for systems containing transition metals. The B3LYP hybrid functional is a common and reliable choice.

-

Basis Set: For the Hafnium atom, a basis set that includes an effective core potential (ECP) is crucial to account for relativistic effects. The LanL2DZ basis set with ECP is a suitable option. For Nitrogen and Oxygen atoms, a Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) can be used.

-

Procedure: An initial guess for the geometry, based on the crystal structure of Sn(NO₃)₄, is used as the starting point. The software then iteratively adjusts the atomic positions to minimize the total energy of the molecule until a stationary point is found.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to ensure the structure is a true minimum and to predict its vibrational spectrum.

-

Method: The calculation is performed at the same level of theory (e.g., B3LYP/LanL2DZ) as the geometry optimization.

-

Analysis: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Data Presentation: Predicted Vibrational Frequencies

The table below presents a selection of predicted vibrational frequencies and their assignments for key molecular motions in Hafnium Tetranitrate.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~1610 | Asymmetric NO₂ stretch of the terminal N–O bond |

| ~1280 | Symmetric NO₂ stretch of the coordinating N–O bonds |

| ~1010 | N–O stretch |

| ~805 | Out-of-plane NO₃ bend |

| ~745 | In-plane NO₃ deformation |

| ~420 | Hf–O stretching modes |

Mandatory Visualization

Diagrams are essential for visualizing complex molecular structures and computational workflows.

Caption: Predicted molecular structure of Hafnium Tetranitrate.

Caption: Workflow for the quantum chemical study of Hafnium Tetranitrate.

Electronic structure of Hafnium(IV) nitrate complexes

An In-depth Technical Guide on the Electronic Structure of Hafnium(IV) Nitrate Complexes

Abstract

Hafnium(IV) nitrate, Hf(NO₃)₄, is a significant inorganic compound, primarily utilized as a precursor for the synthesis of hafnium dioxide (HfO₂), a high-k dielectric material crucial in the semiconductor industry. Despite its importance, a detailed experimental elucidation of its electronic and molecular structure remains limited. This guide provides a comprehensive overview of the electronic structure of hafnium(IV) nitrate complexes, drawing upon theoretical calculations, spectroscopic data, and comparative analysis with isostructural compounds. We delve into the coordination chemistry, molecular geometry, and the experimental and computational techniques used to probe these properties. This document is intended for researchers, scientists, and professionals in materials science and chemical development who are interested in the fundamental properties of hafnium complexes.

Introduction

Hafnium (Hf) is a transition metal that predominantly exists in the +4 oxidation state in its compounds. Due to the lanthanide contraction, Hf(IV) possesses an ionic radius nearly identical to that of Zirconium(IV), leading to very similar chemical and physical properties.[1] Hafnium(IV) nitrate is a white, crystalline solid that serves as a key intermediate in materials synthesis.[2] Its primary application lies in its role as a precursor for depositing HfO₂ thin films, which have replaced silicon dioxide as the gate insulator in modern transistors due to their high dielectric constant (~25) and thermal stability.[1][2][3]

Understanding the electronic structure of Hf(NO₃)₄ is fundamental to controlling its reactivity and decomposition pathways for the synthesis of high-purity HfO₂. This guide will synthesize the available information from computational modeling and experimental studies on Hf(NO₃)₄ and related complexes to build a coherent picture of its electronic and molecular properties.

Synthesis and Physicochemical Properties

The primary route for synthesizing anhydrous hafnium(IV) nitrate is through the reaction of hafnium tetrachloride (HfCl₄) with dinitrogen pentoxide (N₂O₅).[1][2]

Reaction: HfCl₄ + 4 N₂O₅ → Hf(NO₃)₄ + 4 NO₂Cl

Hafnium(IV) nitrate is a moderately water-soluble compound that is sensitive to moisture and decomposes upon heating.[3][4] It is slightly volatile and can be sublimed under vacuum at 110 °C.[2] Thermal decomposition initiates at temperatures of 160 °C or higher, first forming hafnium oxynitrate (HfO(NO₃)₂) and subsequently hafnium dioxide (HfO₂).[2]

Table 1: Physical and Chemical Properties of Hafnium(IV) Nitrate

| Property | Value/Description | Reference(s) |

| Chemical Formula | Hf(NO₃)₄ | [2] |

| Molar Mass | 426.53 g/mol | [2] |

| Appearance | White crystals | [2] |

| Solubility | Moderately soluble in water | [3][4] |

| Sublimation | 110 °C at 0.1 mmHg | [2] |

| Decomposition | ≥ 160°C to HfO(NO₃)₂ and then HfO₂ | [2] |

Molecular and Electronic Structure

Coordination Geometry and Bonding

Direct experimental structural data for solid Hf(NO₃)₄ is not extensively reported in the literature.[5] However, significant insights can be gained from isomorphous metal(IV) nitrates, such as Sn(NO₃)₄ and Ti(NO₃)₄.[5] In these analogous compounds, the nitrate groups act as symmetric bidentate ligands, where two oxygen atoms from each nitrate ligand coordinate to the central metal atom.[5]

This bidentate coordination results in a coordination number of eight for the central hafnium atom. The bonding in such anhydrous metal tetranitrates is considered to be significantly covalent.[5] Theoretical studies of the hydrated hafnium(IV) ion in aqueous solution also support a stable eight-coordinate geometry, specifically a square antiprism.[6] This suggests that an eight-coordinate geometry for Hf(NO₃)₄ is highly plausible.

Caption: Proposed bidentate coordination of four nitrate ligands to a central Hf(IV) ion.

Theoretical and Computational Insights

Density Functional Theory (DFT) is the primary computational tool for investigating the electronic structure of transition metal complexes like Hf(NO₃)₄.[5] DFT calculations help elucidate the nature of the metal-ligand bonding, orbital interactions, and charge distribution.

For related systems, such as HfO₂, DFT calculations have been used to determine structural parameters and electronic properties like the band gap.[7][8] While DFT-GGA methods tend to underestimate the experimental band gap of HfO₂ (calculating ~3.65-3.98 eV versus an experimental value of 5.3-5.85 eV), they accurately predict structural parameters.[8][9] Similar computational approaches are essential for predicting the properties of Hf(NO₃)₄ in the absence of experimental data.

Quantum mechanical charge field (QMCF) molecular dynamics simulations on the hydrated Hf(IV) ion have provided valuable data on Hf-O bond characteristics.[6]

Table 2: Structural Parameters of Hf(IV) Complexes from Computational Studies and Analogues

| Parameter | System | Value | Method | Reference(s) |

| Coordination Number | Hydrated Hf(IV) | 8 | QMCF-MD | [6] |

| Hf(IV)-O Bond Length | Hydrated Hf(IV) | 2.26 Å | QMCF-MD | [6] |

| Hf-O Bond Length | m-HfO₂ | 2.04, 2.15, 2.27 Å | DFT | [8] |

| Coordination Geometry | Hydrated Hf(IV) | Square Antiprism | QMCF-MD | [6] |

| Ligand Coordination | Sn(NO₃)₄, Ti(NO₃)₄ | Bidentate | Crystallography | [5] |

Experimental Protocols for Characterization

A multi-technique approach is required to fully characterize the electronic structure of hafnium nitrate complexes.

Caption: General workflow for the synthesis and characterization of Hf(NO₃)₄.

Synthesis of Hafnium(IV) Nitrate

-

Objective: To synthesize anhydrous Hf(NO₃)₄.

-

Materials: Hafnium tetrachloride (HfCl₄), dinitrogen pentoxide (N₂O₅), anhydrous solvent (e.g., acetonitrile). All manipulations must be performed under an inert atmosphere (e.g., in a glovebox) due to the hygroscopic nature of the reactants and products.

-

Procedure:

-

A solution of HfCl₄ in the anhydrous solvent is prepared in a Schlenk flask.

-

A stoichiometric amount (or slight excess) of N₂O₅ is slowly added to the cooled HfCl₄ solution with vigorous stirring.

-

The reaction mixture is allowed to stir at a controlled temperature (e.g., low temperature to moderate the reaction) for several hours until the reaction is complete.

-

The solvent and volatile byproducts are removed under vacuum to yield the solid Hf(NO₃)₄ product.

-

The product is stored under a dry, inert atmosphere.

-

X-ray Absorption Spectroscopy (XAS)

-

Objective: To determine the oxidation state, coordination geometry, and local bonding environment of the Hf atom.

-

Methodology: XAS experiments are performed at a synchrotron radiation facility.[3][6] The sample, a fine powder, is mounted on a sample holder. The energy of the incident X-ray beam is scanned across the Hf L₃-edge.

-

XANES (X-ray Absorption Near-Edge Structure): The region near the absorption edge provides information on the oxidation state (from the edge energy) and the coordination symmetry (from the pre-edge and edge features).[5][6]

-

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations past the edge are analyzed to determine the type, number, and distance of neighboring atoms (primarily the coordinating oxygen atoms).[5]

-

-

Data Analysis: The EXAFS data is Fourier transformed to yield a radial distribution function, from which bond distances and coordination numbers can be extracted by fitting to theoretical models.

UV-Visible Diffuse Reflectance Spectroscopy (for Band Gap Determination)

-

Objective: To determine the optical band gap (Eg) of the solid Hf(NO₃)₄.

-

Methodology:

-

The solid powder sample is loaded into a sample holder. For powdered samples, an integrating sphere accessory is used to collect the diffuse reflectance.[10]

-

A UV-Vis spectrophotometer measures the reflectance (R) of the sample over a range of wavelengths (e.g., 200-800 nm).

-

The reflectance data is converted to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient (α).[10]

-

-

Data Analysis (Tauc Plot): The optical band gap is determined by plotting (F(R)·hν)γ against the photon energy (hν).[4][10] The value of γ depends on the nature of the electronic transition (γ = 2 for a direct allowed transition, γ = 1/2 for an indirect allowed transition). The linear portion of the plot is extrapolated to the energy axis to find the band gap energy, Eg.[10]

Table 3: Spectroscopic Data for Related Hafnium(IV) Complexes

| Property | Complex | Value (eV) | Method | Reference(s) |

| Optical Band Gap | {Hf₆} Oxo Cluster (3) | 2.36 | UV-Vis DRS | [10][11] |

| Optical Band Gap | {Hf₆} Oxo Cluster (4) | 2.51 | UV-Vis DRS | [10][11] |

| Optical Band Gap | m-HfO₂ | 5.30 - 5.85 | Experimental | [9] |

| Optical Band Gap | m-HfO₂ | 3.98 | DFT-GGA | [9] |

Relevance to Researchers and Drug Development

While hafnium(IV) nitrate itself is not used directly in pharmaceuticals, its role as a precursor to HfO₂ nanoparticles is of growing interest in the biomedical field.[12] HfO₂ nanoparticles are being investigated as radiosensitizers for cancer therapy and as X-ray contrast agents due to hafnium's high atomic number and chemical inertness.[12] An understanding of the precursor's electronic structure is vital for controlling the synthesis of these nanoparticles, ensuring desired properties such as size, crystallinity, and surface chemistry, which are critical for biomedical applications. Professionals in drug development, particularly in the area of nanomedicine and targeted delivery systems, can benefit from this fundamental knowledge to design and synthesize novel hafnium-based therapeutic and diagnostic agents.

Conclusion

The electronic structure of hafnium(IV) nitrate is characterized by a central Hf(IV) ion in a high-coordination environment, likely an eight-coordinate geometry with four bidentate nitrate ligands. The bonding is predominantly covalent. While direct experimental structural determination remains an area for future research, a combination of theoretical modeling using DFT and experimental characterization through techniques like XAS, XPS, and vibrational spectroscopy provides a robust framework for understanding this important material. This knowledge is crucial for optimizing its application as a precursor in the fabrication of advanced electronic and biomedical materials.

References

- 1. DFT Predictions for Lattice Parameters of Hafnium (Hf) | Density Functional Theory and Practice Course [sites.psu.edu]

- 2. mmrc.caltech.edu [mmrc.caltech.edu]

- 3. X-ray absorption spectroscopy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. journals.aps.org [journals.aps.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of hafnium oxide nanomaterials_Chemicalbook [chemicalbook.com]

Methodological & Application

Hafnium Tetranitrate: A Versatile Precursor for High-Quality Hafnium Dioxide Thin Films

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive overview of the application of hafnium tetranitrate (Hf(NO₃)₄) as a precursor for the deposition of high-quality hafnium dioxide (HfO₂) thin films. HfO₂ is a critical high-k dielectric material in the semiconductor industry, and the choice of precursor is paramount in determining the final film properties. This note details the synthesis of anhydrous hafnium tetranitrate, its application in Atomic Layer Deposition (ALD), and a comparison with other common hafnium precursors. Detailed experimental protocols and characterization data are provided to enable researchers to effectively utilize this precursor in their work.

Introduction

Hafnium dioxide has emerged as a leading high-k dielectric material, replacing silicon dioxide in advanced semiconductor devices due to its high dielectric constant, wide bandgap, and good thermal stability. Atomic Layer Deposition (ALD) is a favored technique for depositing HfO₂ films due to its precise thickness control at the atomic level and excellent conformality. The selection of the hafnium precursor is a critical factor that influences the deposition process and the resulting film's quality.

Anhydrous hafnium tetranitrate is a promising precursor for the ALD of HfO₂. Being a carbon-free precursor, it can potentially reduce carbon impurities in the deposited films. Furthermore, its reactivity allows for deposition directly on hydrogen-terminated silicon surfaces, which can be advantageous over some metal-halide precursors that may require an initial interfacial layer.

Quantitative Data Summary

The following tables summarize the key deposition parameters and resulting film properties for HfO₂ thin films grown using hafnium tetranitrate and other common hafnium precursors.

Table 1: ALD Parameters for HfO₂ Thin Film Deposition

| Precursor | Precursor Temperature (°C) | Substrate Temperature (°C) | Co-reactant | Growth Rate (Å/cycle) |

| Hafnium Tetranitrate (Hf(NO₃)₄) | 80 - 85 | 180 | H₂O | 0.12 |

| Tetrakis(ethylmethylamino)hafnium (TEMAH) | 75 - 95 | 160 - 420 | O₃ / H₂O | ~0.7 (at 320°C with O₃) |

| Tetrakis(dimethylamido)hafnium (TDMAH) | Not Specified | 85 - 350 | H₂O / NH₃·H₂O | 1.2 - 1.6 |

Table 2: Properties of ALD-Grown HfO₂ Thin Films

| Precursor | Film Thickness (nm) | Dielectric Constant (k) | Refractive Index | Leakage Current Density |

| Hafnium Tetranitrate (Hf(NO₃)₄) | < 10 | 10 - 12 | ~1.9 | 3-6 orders of magnitude lower than SiO₂ |

| Tetrakis(ethylmethylamino)hafnium (TEMAH) | Not Specified | 16 - 20 | >2.0 (at 320°C) | Not Specified |

| Tetrakis(dimethylamido)hafnium (TDMAH) | 100 | ~18 (at 350°C) | Not Specified | ~2 x 10⁻⁶ A/cm² at 1V |

Experimental Protocols

Protocol 1: Synthesis of Anhydrous Hafnium Tetranitrate (Hf(NO₃)₄)

This protocol describes the synthesis of anhydrous hafnium tetranitrate from hafnium tetrachloride and dinitrogen pentoxide.

Materials:

-

Hafnium tetrachloride (HfCl₄)

-

Dinitrogen pentoxide (N₂O₅)

-

Anhydrous solvent (e.g., acetonitrile)

-

Schlenk line and glassware

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve hafnium tetrachloride in the anhydrous solvent in a Schlenk flask.

-

Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reaction rate.

-

Slowly add a stoichiometric amount of dinitrogen pentoxide to the cooled HfCl₄ solution with vigorous stirring. The reaction is as follows: HfCl₄ + 4 N₂O₅ → Hf(NO₃)₄ + 4 NO₂Cl.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

-

The product, hafnium tetranitrate, will precipitate out of the solution.

-

Isolate the solid product by filtration under an inert atmosphere.

-

Wash the product with a small amount of cold, anhydrous solvent to remove any unreacted starting materials and byproducts.

-

Dry the purified hafnium tetranitrate under vacuum to remove any residual solvent. The final product is a white crystalline solid.

-

Store the anhydrous hafnium tetranitrate in a glovebox or a sealed container under an inert atmosphere due to its moisture sensitivity.

Protocol 2: Atomic Layer Deposition of HfO₂ Thin Films

This protocol details the deposition of HfO₂ thin films using hafnium tetranitrate as the precursor in an ALD reactor.

Equipment and Materials:

-

ALD reactor

-

Anhydrous hafnium tetranitrate precursor

-

Deionized water (co-reactant)

-

Nitrogen gas (carrier and purge gas)

-

Substrates (e.g., H-terminated silicon wafers)

Procedure:

-

Substrate Preparation: Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) followed by a dip in dilute hydrofluoric acid (HF) to create a hydrogen-terminated surface.

-

Precursor Handling: Load the anhydrous hafnium tetranitrate into a precursor cylinder in an inert atmosphere glovebox.

-

ALD System Setup:

-

Install the precursor cylinder into the ALD reactor.

-

Heat the precursor to 80-85 °C to achieve sufficient vapor pressure.

-

Set the substrate temperature to 180 °C.

-

Set the deionized water source to room temperature.

-

-

Deposition Cycle: The ALD cycle consists of four steps:

-

Pulse Hf(NO₃)₄: Introduce hafnium tetranitrate vapor into the reactor chamber for a set time (e.g., 0.6 seconds) to allow it to react with the substrate surface.

-

Purge: Purge the chamber with inert nitrogen gas for a set time (e.g., 0.6 seconds) to remove any unreacted precursor and byproducts.

-

Pulse H₂O: Introduce water vapor into the chamber for a set time (e.g., 0.6 seconds) to react with the hafnium-containing surface layer.

-

Purge: Purge the chamber with inert nitrogen gas for a set time (e.g., 0.6 seconds) to remove excess water and reaction byproducts.

-

-

Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The film thickness is linearly proportional to the number of cycles.[1]

-

Post-Deposition Annealing (Optional): The as-deposited films are typically amorphous.[1] A post-deposition anneal at a higher temperature (e.g., 700 °C) can be performed to crystallize the film into the monoclinic phase, which may be desirable for certain applications.[1]

Visualizations

Caption: Synthesis workflow for anhydrous hafnium tetranitrate.

Caption: Atomic Layer Deposition cycle for HfO₂ using Hf(NO₃)₄.

Conclusion

Hafnium tetranitrate is a viable and effective precursor for the atomic layer deposition of high-quality HfO₂ thin films. Its carbon-free nature and ability to deposit directly on silicon surfaces make it an attractive alternative to other commonly used hafnium precursors. The protocols and data presented in this application note provide a solid foundation for researchers to explore the use of hafnium tetranitrate in the development of advanced electronic devices. Further optimization of the deposition process and post-deposition treatments can lead to even better film properties tailored for specific applications.

References

Application Notes and Protocols for Atomic Layer Deposition of HfO₂ using Hafnium Tetranitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of conformal, uniform, and ultrathin films with atomic-level precision. This document provides a detailed guide for the deposition of hafnium oxide (HfO₂) thin films using anhydrous hafnium tetranitrate (Hf(NO₃)₄) as the metal precursor and deionized water (H₂O) as the oxidant. HfO₂ is a high-k dielectric material with numerous applications in microelectronics, and the use of the carbon-free precursor hafnium tetranitrate offers advantages such as direct deposition on hydrogen-terminated silicon surfaces without the need for an interfacial silicon dioxide layer.[1]

Experimental Data Summary

The following table summarizes the key experimental parameters and resulting film properties for the ALD of HfO₂ using hafnium tetranitrate.

| Parameter | Value | Reference |

| Precursor | Anhydrous Hafnium Tetranitrate (Hf(NO₃)₄) | [1] |

| Oxidant | Deionized Water (H₂O) | [1] |

| Substrate | H-terminated Silicon (Si) | [1] |

| Deposition Temperature | 180 °C | [1] |

| Precursor Temperature | 80 - 85 °C | [1] |

| Growth per Cycle (GPC) | 0.120 nm/cycle | [1] |

| Film Roughness (RMS) | ~0.3 nm | [1] |

| Refractive Index | ~2.0 - 2.1 (Typical for HfO₂) | |

| Dielectric Constant (k) | ~12 - 14 | [1] |

Experimental Protocols

Precursor Synthesis: Anhydrous Hafnium Tetranitrate

Anhydrous hafnium nitrate is synthesized by refluxing hafnium tetrachloride (HfCl₄) over dinitrogen pentoxide (N₂O₅) at 30 °C. The resulting product is then purified by sublimation at 110 °C and 0.1 mm Hg to yield white crystals.[1]

Substrate Preparation: H-terminated Silicon

-

Start with prime grade n- or p-type (100) silicon wafers.

-

Clean the wafers using standard SC-1 (a solution of NH₄OH, H₂O₂, and H₂O) and SC-2 (a solution of HCl, H₂O₂, and H₂O) solutions to remove organic and metallic contaminants.

-

Immediately prior to loading into the ALD reactor, dip the wafers into a dilute hydrofluoric acid (HF) solution to remove the native silicon dioxide layer and create a hydrogen-terminated (H-terminated) silicon surface.[1]

Atomic Layer Deposition of HfO₂

This protocol is based on the use of a traveling wave ALD reactor.

-

Reactor Setup:

-

Load the prepared H-terminated silicon substrates into the ALD reactor (e.g., Microchemistry F-120).[1]

-

Set the substrate temperature to 180 °C. This temperature is below the thermal decomposition temperature of Hf(NO₃)₄.[1]

-

Heat the hafnium tetranitrate precursor to a temperature between 80 and 85 °C to ensure adequate vapor pressure.[1]

-

-

ALD Cycle: A typical ALD cycle consists of four sequential steps:

-

Step 1: Hf(NO₃)₄ Pulse (0.6 seconds): Introduce Hf(NO₃)₄ vapor into the reactor chamber. The precursor chemisorbs onto the substrate surface.

-

Step 2: Nitrogen (N₂) Purge (0.6 seconds): Purge the chamber with an inert gas like N₂ to remove any unreacted precursor and gaseous byproducts.

-

Step 3: H₂O Pulse (0.6 seconds): Introduce water vapor into the chamber. The water reacts with the chemisorbed hafnium-containing species on the surface to form HfO₂.

-